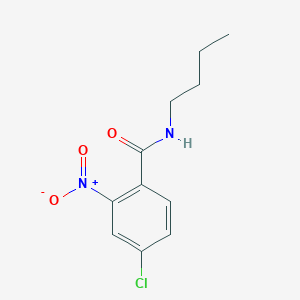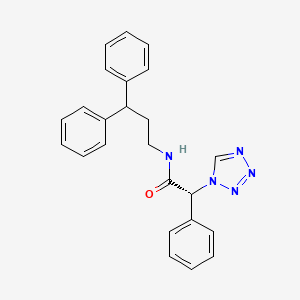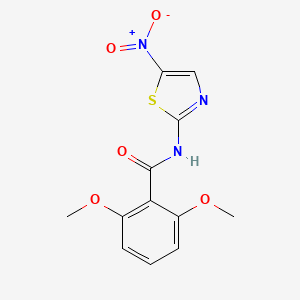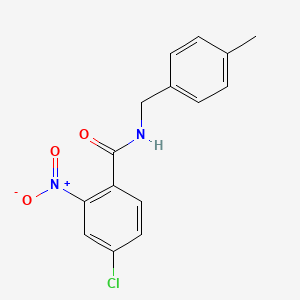![molecular formula C21H16F3NOS B11022630 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11022630.png)
2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features a trifluoromethyl group, a phenylsulfanyl group, and a phenylacetamide moiety
Preparation Methods
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo substitution reactions, often facilitated by radical initiators or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylsulfanyl group may participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted amides and sulfanyl derivatives. For example:
4-chloro-2-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl group but differs in its isocyanate functionality.
2,2-bis[4-(4-amino-2-trifluoromethylpenoxy)phenyl]sulfone: Another trifluoromethyl-substituted compound with different applications in polymer science.
The uniqueness of 2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H16F3NOS |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16F3NOS/c22-21(23,24)17-13-7-8-14-18(17)25-20(26)19(15-9-3-1-4-10-15)27-16-11-5-2-6-12-16/h1-14,19H,(H,25,26) |
InChI Key |
HVADJOXKWFCVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(F)(F)F)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide](/img/structure/B11022553.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11022562.png)



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11022586.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11022591.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B11022594.png)
![N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide](/img/structure/B11022599.png)

![N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B11022609.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[4-(propan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B11022614.png)
![N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B11022616.png)
